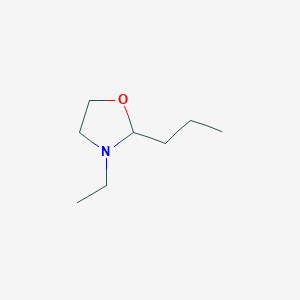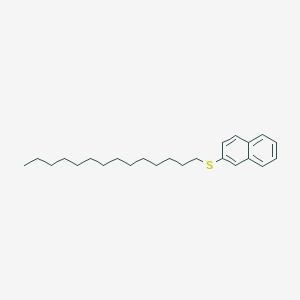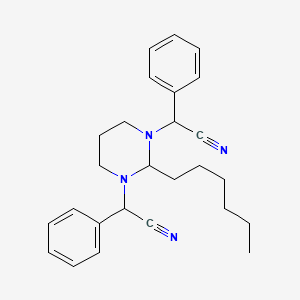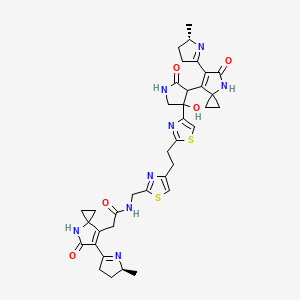
3-Ethyl-2-propyl-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-propyl-1,3-oxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family. Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethyl-2-propyl-1,3-oxazolidine can be synthesized through the condensation of 2-amino alcohols with aldehydes or ketones. One common method involves the reaction of 2-amino-1-propanol with propionaldehyde under acidic conditions to form the oxazolidine ring. The reaction typically proceeds at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-2-propyl-1,3-oxazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-Ethyl-2-propyl-1,3-oxazolidine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-propyl-1,3-oxazolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
2-Ethyl-1,3-oxazolidine: Similar in structure but lacks the propyl group, leading to different chemical properties and reactivity.
3-Phenyl-2-propyl-1,3-oxazolidine: Contains a phenyl group instead of an ethyl group, which can influence its biological activity and applications.
2-Methyl-1,3-oxazolidine: The presence of a methyl group instead of an ethyl group results in different physical and chemical properties.
Uniqueness: Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use .
Propiedades
Número CAS |
1630-65-5 |
|---|---|
Fórmula molecular |
C8H17NO |
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
3-ethyl-2-propyl-1,3-oxazolidine |
InChI |
InChI=1S/C8H17NO/c1-3-5-8-9(4-2)6-7-10-8/h8H,3-7H2,1-2H3 |
Clave InChI |
ZONYNNYMZFCIGH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1N(CCO1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14747820.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)



